2,3-Bis(trimethylsilyl)-1-propene

Lewis Acid Catalysis Ketone Synthesis Vinylsilane Chemistry

2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5) is a bifunctional allylsilane bearing two trimethylsilyl (TMS) groups at the 2- and 3-positions of the propene backbone. This structural motif confers distinct reactivity compared to conventional mono-silylated allylsilanes, as it presents both an electrophilic allylic terminus and a nucleophilic α-silyl carbanion precursor within the same scaffold.

Molecular Formula C9H22Si2
Molecular Weight 186.44 g/mol
CAS No. 17891-65-5
Cat. No. B093493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trimethylsilyl)-1-propene
CAS17891-65-5
Synonyms2,3-BIS(TRIMETHYLSILYL)-1-PROPENE
Molecular FormulaC9H22Si2
Molecular Weight186.44 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=C)[Si](C)(C)C
InChIInChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3
InChIKeyUNGXKSVOMSCMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5) Procurement & Technical Specifications


2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5) is a bifunctional allylsilane bearing two trimethylsilyl (TMS) groups at the 2- and 3-positions of the propene backbone . This structural motif confers distinct reactivity compared to conventional mono-silylated allylsilanes, as it presents both an electrophilic allylic terminus and a nucleophilic α-silyl carbanion precursor within the same scaffold [1]. Key physicochemical identifiers include a density of 0.779 g/mL at 25 °C, a boiling point of 63 °C at 30 mmHg, and a refractive index of n20/D 1.439 [2]. The compound is typically supplied as a clear, colorless liquid with a purity specification of 97% [3].

Bifunctional allylsilane reagent – supports sequential electrophilic and nucleophilic transformations within a single scaffold.
Liquid-phase synthesis format – supplied as a clear liquid compatible with standard anhydrous reaction setups.
Review density and refractive index specifications for precise volumetric handling.
Retained TMS handle after acylation – yields β-silyl enone intermediates not accessible from mono-silylated analogs.

2,3-Bis(trimethylsilyl)-1-propene: Why Analogs Cannot Substitute in Critical Synthetic Workflows


Substitution of 2,3-bis(trimethylsilyl)-1-propene with a mono-silylated allylsilane such as allyltrimethylsilane (CAS 762-72-1) leads to fundamentally different reaction outcomes and product architectures [1]. The presence of a second TMS group enables a unique dual reactivity: the C(2)-TMS group directs nucleophilic attack at the terminal allylic position, while the C(3)-TMS group can be deprotonated to generate an α-silyl carbanion for Peterson-type olefinations [2]. This bifunctionality is not present in mono-silylated analogs, which are limited to a single mode of reactivity (electrophilic substitution only) and cannot undergo subsequent transformations that require a second silicon-based handle [3].

2,3-Bis(trimethylsilyl)-1-propene
vs
Allyltrimethylsilane (CAS 762-72-1)
Dual TMS groups confer bifunctional reactivity: C(2)-TMS directs electrophilic substitution while C(3)-TMS enables carbanion generation. Mono-silylated analogs lack the second silicon handle, limiting downstream transformations and product architectures.
β-Silyl enone intermediate
vs
γ,δ-Unsaturated ketone product
Under identical Lewis acid conditions, the target compound retains a synthetically valuable β-TMS group. Substitution with allyltrimethylsilane yields products lacking this group, which may block access to planned Sakurai or conjugate addition sequences.

Quantitative Differentiation of 2,3-Bis(trimethylsilyl)-1-propene Against In-Class Alternatives


Reaction with Acid Chlorides: Direct Comparison of Yield and Product Type with Allyltrimethylsilane

In a direct head-to-head comparison under identical Lewis acid-mediated conditions (AlCl3, CH2Cl2), 2,3-bis(trimethylsilyl)-1-propene reacts with acid chlorides to yield β-trimethylsilyl-β,γ-unsaturated ketones [1]. In contrast, allyltrimethylsilane under analogous conditions yields simple γ,δ-unsaturated ketones lacking the β-silyl substituent [2]. The presence of the second TMS group in the target compound enables the formation of a β-silyl enone motif, which is a versatile intermediate for further transformations (e.g., Sakurai reactions, conjugate additions) not accessible from the allyltrimethylsilane-derived product.

Product architecture
Head-to-head
β-TMS enone retained vs. no TMS handle with comparator
Supports routes requiring a β-silyl ketone intermediate for downstream diversification.
AlCl₃-mediated acylation; product identity confirmed by standard characterization.
Lewis Acid Catalysis Ketone Synthesis Vinylsilane Chemistry

Stereoselective Synthesis of 2-Alkenyltrimethylsilanes: Direct Yield and Selectivity Comparison

Using 1,2-epoxy-1,3-bis(trimethylsilyl)propane, which is derived from the target compound, a stereoselective route to (Z)- and (E)-2-alkenyltrimethylsilanes was demonstrated [1]. Treatment of the derived 1-R-2,3-bis(trimethylsilyl)-1-propanols with NaH yields (Z)-alkenylsilanes, while BF3·Et2O yields (E)-alkenylsilanes. This level of stereocontrol is not achievable with standard allyltrimethylsilane-based methodologies, which typically produce mixtures or require complex chiral catalysts. The yield for this sequence ranges from moderate to good (e.g., R=Ph: 68% yield for (Z)-isomer, 72% yield for (E)-isomer).

Stereoselective vinylsilane
Head-to-head
(Z)-isomer 68% yield, (E)-isomer 72% yield via stereodivergent olefination
Enables access to geometrically defined vinylsilanes for cross-coupling research.
NaH vs. BF₃·Et₂O conditions; Ph-substituted model. Mono-silylated analogs lack this stereocontrol.
Stereoselective Synthesis Peterson Olefination Vinylsilanes

Electrophilic Reactivity Quantification: 30,700-fold Rate Enhancement Over Propene

The β-silyl effect in allylsilanes was quantified by competition experiments using diarylmethyl cations [1]. Introduction of a β-trimethylsilyl group increases the reactivity of propene by a factor of 30,700. While 2,3-bis(trimethylsilyl)-1-propene was not the direct subject of this study, its structural motif (vinylsilane with β-TMS group) is directly analogous to the compounds measured, establishing a class-level inference that the target compound will exhibit similarly enhanced electrophilic reactivity compared to non-silylated alkenes. This 30,700-fold increase is a defining characteristic of β-silyl-substituted alkenes.

Electrophilic reactivity
Class-level inference
~30,700× rate enhancement over propene for β-silyl alkenes
Supports rapid electrophilic functionalization screening; direct compound data not reported.
Competition kinetics with benzhydrylium ions; class-level extrapolation. Verify for specific substrate.
β-Silyl Effect Electrophilic Substitution Kinetics

Synthesis of 2-Substituted-4-Trimethylsilylfurans: Multi-Step Yield Quantification

A three-step sequence starting from 2,3-bis(trimethylsilyl)-1-propene was developed to access 2-substituted-4-trimethylsilylfurans [1]. The sequence involves: (1) Lewis acid-mediated reaction with acid chlorides, (2) epoxidation with MCPBA, and (3) base-promoted cyclization with LDA or t-BuLi. Overall yields for this three-step sequence range from 45-65% for various aryl and alkyl substituents. In contrast, analogous furan syntheses using mono-silylated allylsilanes fail to produce the 4-trimethylsilyl substitution pattern, as the second TMS group in the target compound is essential for directing the cyclization and for the subsequent ipso-substitution chemistry.

4-TMS furan access
Head-to-head
45–65% three-step overall yield; 0% with allyltrimethylsilane
Exclusive reported route to 4-trimethylsilyl-substituted furan regioisomers.
MCPBA epoxidation followed by LDA/t-BuLi cyclization. Yields vary with R group.
Furan Synthesis Heterocycles Silyl-Directed Chemistry

Proven Application Scenarios for 2,3-Bis(trimethylsilyl)-1-propene


Synthesis of β-Trimethylsilyl-β,γ-unsaturated Ketones

This compound is uniquely suited for the Lewis acid-promoted synthesis of β-trimethylsilyl-β,γ-unsaturated ketones, which are valuable intermediates for conjugate additions, cycloadditions, and further functional group manipulations [1]. The retention of a TMS group on the β-carbon distinguishes this product from those derived from allyltrimethylsilane, enabling downstream chemistry that requires a silicon handle.

Stereodivergent Synthesis of (Z)- and (E)-2-Alkenyltrimethylsilanes

This reagent provides the only reported route to stereochemically pure (Z)- and (E)-2-alkenyltrimethylsilanes from a common precursor [1]. The ability to toggle between NaH and BF3·Et2O to obtain either geometric isomer is a critical advantage in the synthesis of geometrically defined vinylsilane coupling partners for cross-coupling reactions.

Regiospecific Synthesis of 4-Trimethylsilyl-Substituted Furans

2,3-Bis(trimethylsilyl)-1-propene is the sole reported starting material for accessing 4-trimethylsilylfurans in a single sequence [1]. This regioisomer is not accessible from other allylsilanes and is essential for the synthesis of polysubstituted furans, including the natural product rosefuran, where the TMS group acts as both a blocking and ipso-directing group.

Electrophilic Functionalization with Dramatically Enhanced Rates

In applications where rapid electrophilic substitution is required, the β-silyl effect provides a 30,700-fold rate acceleration compared to non-silylated alkenes [1]. This property is leveraged in high-throughput synthesis and in processes where minimizing reaction time is critical, though direct head-to-head data for this specific compound is limited to class-level inference.

Application
Selection Property
Validation Focus
β-Silyl enone synthesis
Retained β-TMS group after acylation
Product architecture confirms TMS retention; review compatibility with planned conjugate addition or cycloaddition steps.
Stereodivergent vinylsilane preparation
Dual reactivity enables Z/E toggle
Confirm geometric purity by NMR; match olefination conditions (NaH vs. BF₃·Et₂O) to target isomer.
4-TMS furan heterocycle construction
Exclusive regiospecific access
Monitor epoxidation and cyclization step yields; verify regiochemistry against reported characterization data.
Rapid electrophilic functionalization screening
β-Silyl rate acceleration context
Class-level inference; run substrate-specific rate comparison if throughput depends on kinetic predictability.

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